molecular formula C14H18N4O B2851735 1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide CAS No. 2059102-02-0

1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide

Cat. No. B2851735
M. Wt: 258.325
InChI Key: VCFFZEALNRCXFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a promising drug candidate for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide' involves the reaction of tert-butyl hydrazine with 3-pyridinecarboxaldehyde to form 3-(pyridin-3-yl)-1-tert-butyl-1H-pyrazole. This intermediate is then reacted with methyl isocyanate to form 1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide.

Starting Materials
tert-butyl hydrazine, 3-pyridinecarboxaldehyde, methyl isocyanate

Reaction
Step 1: Reaction of tert-butyl hydrazine with 3-pyridinecarboxaldehyde in ethanol to form 3-(pyridin-3-yl)-1-tert-butyl-1H-pyrazole., Step 2: Reaction of 3-(pyridin-3-yl)-1-tert-butyl-1H-pyrazole with methyl isocyanate in dichloromethane to form 1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide.

Mechanism Of Action

1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide is a selective and potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by 1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide leads to the suppression of B-cell receptor signaling and the induction of apoptosis in cancer cells.

Biochemical And Physiological Effects

1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and high plasma exposure. It has a long half-life and is rapidly absorbed and distributed in the body. 1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide has been shown to be well-tolerated in preclinical studies, with no significant toxicity or adverse effects observed.

Advantages And Limitations For Lab Experiments

The advantages of using 1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide in lab experiments include its high potency and selectivity, favorable pharmacokinetic profile, and well-established mechanism of action. However, the limitations of using 1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide in lab experiments include its high cost and limited availability.

Future Directions

There are several future directions for the study of 1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide. One direction is the development of 1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide as a clinical drug candidate for the treatment of various types of cancer. Another direction is the investigation of the synergistic effects of 1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide in combination with other drugs. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer effects of 1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide and to identify biomarkers for patient selection and monitoring.

Scientific Research Applications

1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide has been tested in preclinical models of various types of cancer, including lymphoma, leukemia, and solid tumors. It has also been tested in combination with other drugs to enhance its efficacy.

properties

IUPAC Name

1-tert-butyl-N-methyl-3-pyridin-3-ylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-14(2,3)18-9-11(13(19)15-4)12(17-18)10-6-5-7-16-8-10/h5-9H,1-4H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFFZEALNRCXFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C(=N1)C2=CN=CC=C2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide

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